(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one
Description
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Properties
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FNO3S2/c18-11-3-1-10(2-4-11)7-15-16(20)19(17(23)24-15)12-5-6-13-14(8-12)22-9-21-13/h1-8H,9H2/b15-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYOPSRTQIOANM-CHHVJCJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC=C(C=C4)F)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound features a unique structure that combines a thiazolidinone core with a benzo[d][1,3]dioxole moiety and a fluorobenzylidene group, which may contribute to its pharmacological properties.
Chemical Structure
The compound's chemical formula is , with a molecular weight of approximately 345.39 g/mol. The presence of the thiazolidinone ring and the functional groups attached to it suggest diverse biological interactions.
Anticancer Activity
Research has indicated that thiazolidinone derivatives, including this compound, exhibit significant anticancer properties. A study involving various thiazolidinone derivatives demonstrated their cytotoxic effects on multiple cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells. The IC50 values for some derivatives were notably lower than those of standard chemotherapeutics like doxorubicin, indicating enhanced potency .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 | < 5.0 | |
| This compound | HCT116 | < 10.0 | |
| Doxorubicin | HepG2 | 7.46 | |
| Doxorubicin | HCT116 | 8.29 |
The mechanisms underlying the anticancer effects of this compound include:
- Apoptosis Induction : Studies have shown that compounds in this class can trigger apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : Thiazolidinones have been reported to induce cell cycle arrest at various phases, which contributes to their anticancer efficacy .
- EGFR Inhibition : Some derivatives have been linked to the inhibition of epidermal growth factor receptor (EGFR) signaling pathways, crucial for tumor growth and survival .
Antioxidant Activity
In addition to anticancer properties, thiazolidinone derivatives exhibit antioxidant activities. The ability to scavenge free radicals and reduce oxidative stress is an important aspect of their biological profile. For example, certain compounds have demonstrated significant inhibition of lipid peroxidation in vitro, suggesting potential applications in mitigating oxidative damage in cells .
Case Studies
In a recent study focusing on a series of thiazolidinone derivatives:
- Synthesis : Various derivatives were synthesized and screened for biological activity.
- Testing : The synthesized compounds were evaluated against multiple cancer cell lines using the sulforhodamine B assay.
- Results : Compounds showed varying degrees of cytotoxicity with some exhibiting IC50 values significantly lower than standard treatments.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one exhibits notable antimicrobial properties. Studies indicate that it has effective activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, its effectiveness against Staphylococcus aureus and Escherichia coli has been documented, making it a candidate for further development as an antibacterial agent .
Anticancer Potential
The compound has shown promising results in anticancer assays. In vitro studies have reported that it induces apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspases. Its efficacy against specific cancer cell lines such as breast and lung cancer has been highlighted in recent publications .
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties by inhibiting key inflammatory mediators. This activity could be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
Case Study 1: Antimicrobial Screening
A study conducted on various derivatives of thiazolidinones, including this compound, revealed significant antimicrobial activity against clinical isolates of E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting potential for clinical application .
Case Study 2: Cancer Cell Line Studies
In a comparative study involving several thiazolidinone derivatives, the compound was found to induce apoptosis in MCF-7 breast cancer cells at concentrations significantly lower than those required for other tested compounds. Flow cytometry analysis indicated increased sub-G1 phase populations, confirming apoptosis induction .
Q & A
Q. What are the optimal synthetic conditions for achieving high yields of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one?
- Methodological Answer : The synthesis typically involves a condensation reaction between a thiazolidinone precursor and substituted aldehydes. Key parameters include:
- Solvent choice : Glacial acetic acid or ethanol for solubility and reactivity .
- Catalysts : Anhydrous sodium acetate (1:1 molar ratio with reactants) to facilitate proton transfer .
- Reaction time : 7–12 hours under reflux (~80–100°C) for complete conversion .
- Purification : Recrystallization in ethanol yields ~85% purity, confirmed by TLC (20% ethyl acetate/hexane) .
Q. Which analytical techniques are most reliable for characterizing this compound and confirming its (Z)-isomer configuration?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry via vinyl proton coupling (δ 7.2–8.1 ppm for benzylidene protons) and absence of E-isomer peaks .
- HPLC : Retention time comparison with standards ensures purity (>95%) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 333.4) validate the molecular formula .
Q. How can researchers minimize by-product formation during synthesis?
- Methodological Answer :
- Stepwise monitoring : Use TLC at 1-hour intervals to track reaction progress and terminate before side reactions dominate .
- Temperature control : Maintain reflux within ±2°C to avoid thermal decomposition .
- Stoichiometric precision : Equimolar ratios of reactants reduce unreacted intermediates .
Advanced Research Questions
Q. What experimental strategies can elucidate the mechanism of action for this compound’s anticancer activity?
- Methodological Answer :
- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing with controls like doxorubicin .
- Molecular docking : Simulate binding affinity to targets like topoisomerase II or tubulin, using software (AutoDock Vina) and PDB structures .
- Western blotting : Quantify apoptosis markers (e.g., caspase-3, Bcl-2) to confirm mechanistic pathways .
Q. How do structural modifications (e.g., fluorobenzylidene vs. methoxybenzylidene) impact bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituent variations (e.g., 4-fluoro vs. 4-methoxy) and compare:
- Antimicrobial activity : Disk diffusion assays against S. aureus and E. coli .
- Lipophilicity : Calculate logP values (e.g., using ChemDraw) to correlate with membrane permeability .
- Data Table :
| Substituent | IC₅₀ (μM) MCF-7 | LogP |
|---|---|---|
| 4-Fluoro | 12.3 | 3.1 |
| 4-Methoxy | 18.9 | 2.7 |
| Source: Hypothetical data based on |
Q. How can contradictory reports on this compound’s anti-inflammatory efficacy be resolved?
- Methodological Answer :
- Dose-response studies : Test across a wider concentration range (0.1–100 μM) in RAW 264.7 macrophages, measuring TNF-α suppression via ELISA .
- Model standardization : Use LPS-induced inflammation models with consistent exposure times (e.g., 24 hours) .
- Meta-analysis : Aggregate data from independent studies to identify confounding variables (e.g., solvent/DMSO cytotoxicity) .
Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent models : Administer orally (10–50 mg/kg) to Sprague-Dawley rats, with plasma sampling via LC-MS/MS to determine t₁/₂ and bioavailability .
- Toxicity screening : Monitor liver enzymes (ALT, AST) and renal function (creatinine) over 14 days .
- Tissue distribution : Use radiolabeled compound (¹⁴C) to track accumulation in organs .
Data Contradiction Analysis
Q. Why do studies report varying IC₅₀ values for this compound’s antimicrobial activity?
- Methodological Answer : Discrepancies arise from:
- Strain variability : Use ATCC-standardized microbial strains for reproducibility .
- Culture conditions : Adjust pH (7.2–7.4) and incubation time (18–24 hours) to match CLSI guidelines .
- Compound stability : Pre-test solubility in DMSO/PBS to avoid aggregation .
Synthesis Optimization Table
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Solvent | Glacial acetic acid | Ethanol |
| Catalyst | Sodium acetate | KOH |
| Yield (%) | 85 | 78 |
| Purity (HPLC) | 95% | 90% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
